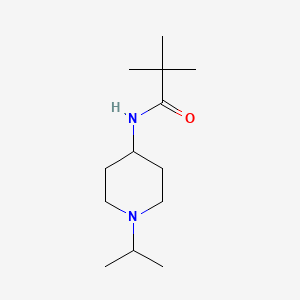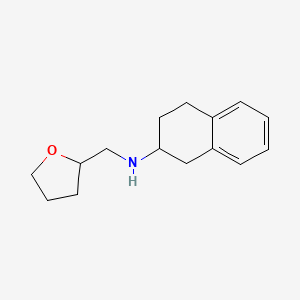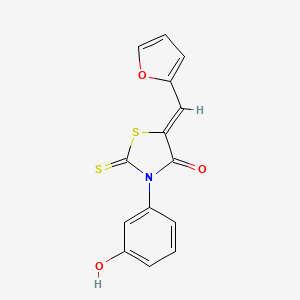![molecular formula C18H25N3OS B5079569 3-[4-(2,5-DIMETHYLPYRROL-1-YL)BUTYL]-1-(2-METHOXYPHENYL)THIOUREA](/img/structure/B5079569.png)
3-[4-(2,5-DIMETHYLPYRROL-1-YL)BUTYL]-1-(2-METHOXYPHENYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-1-(2-methoxyphenyl)thiourea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a pyrrole ring, a methoxyphenyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dimethylpyrrol-1-yl)butyl]-1-(2-methoxyphenyl)thiourea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Alkylation: The pyrrole ring is then alkylated using an appropriate alkyl halide, such as 4-bromobutyl, in the presence of a base like potassium carbonate.
Thiourea Formation: The final step involves the reaction of the alkylated pyrrole with 2-methoxyphenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-1-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an antibacterial, antifungal, and antitubercular agent. It has been evaluated for its activity against Mycobacterium tuberculosis and other pathogens.
Biology: The compound has been used to improve monoclonal antibody production in Chinese hamster ovary cell cultures. It enhances cell-specific glucose uptake and intracellular adenosine triphosphate levels, leading to increased antibody production.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-[4-(2,5-dimethylpyrrol-1-yl)butyl]-1-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their function and leading to cell death. In mammalian cells, it affects metabolic pathways related to glucose uptake and energy production.
Pathways Involved: The compound modulates pathways involved in oxidative stress, energy metabolism, and protein synthesis, contributing to its antibacterial and antibody production-enhancing effects.
Comparación Con Compuestos Similares
3-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-1-(2-methoxyphenyl)thiourea can be compared with other similar compounds, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has been studied for its ability to improve monoclonal antibody production in cell cultures.
4-(2,5-Dimethylpyrrol-1-yl)benzoic Acid Hydrazide Analogs: These analogs have shown potential as antibacterial, antifungal, and antitubercular agents.
The uniqueness of this compound lies in its combination of a pyrrole ring, methoxyphenyl group, and thiourea moiety, which contribute to its diverse chemical reactivity and wide range of applications.
Propiedades
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)butyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-14-10-11-15(2)21(14)13-7-6-12-19-18(23)20-16-8-4-5-9-17(16)22-3/h4-5,8-11H,6-7,12-13H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSMPVSMXPVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCCNC(=S)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5079487.png)
![(3R,4R)-4-(azepan-1-yl)-1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B5079489.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5079493.png)


![1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5079512.png)
![2-(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5079518.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]-3-methylbutanohydrazide](/img/structure/B5079532.png)
![4-(1,3-benzothiazol-2-yldiazenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one](/img/structure/B5079537.png)

![(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethylanilino)prop-2-enenitrile](/img/structure/B5079551.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5079552.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(4-methylcyclohexyl)piperazine oxalate](/img/structure/B5079565.png)
